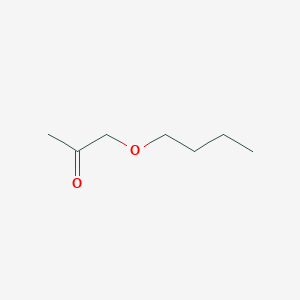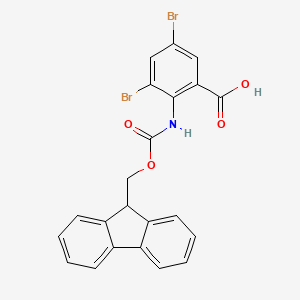
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dibromobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dibromobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dibromobenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Coupling Reaction: The protected amino acid is then coupled with 3,5-dibromobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of benzoic acid derivatives.
Fmoc Protection: Large-scale protection of amino acids using Fmoc chloride.
Automated Coupling: Use of automated peptide synthesizers to couple the protected amino acid with the brominated benzoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromine atoms, replacing them with hydrogen atoms.
Substitution: The bromine atoms can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of the de-brominated benzoic acid derivative.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its Fmoc protecting group.
Organic Synthesis: Utilized in the synthesis of complex organic molecules.
Biology
Protein Engineering: Employed in the modification of proteins and peptides for research purposes.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups:
Fmoc Group: Protects the amino group during peptide synthesis, preventing unwanted reactions.
Bromine Atoms: Serve as reactive sites for further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Protected Amino Acids: Such as Fmoc-phenylalanine and Fmoc-tryptophan.
Dibromobenzoic Acid Derivatives: Such as 3,5-dibromo-4-hydroxybenzoic acid.
Uniqueness
Dual Functionality: Combines the protective properties of the Fmoc group with the reactivity of bromine atoms.
Versatility: Can be used in a wide range of chemical reactions and applications.
This compound’s unique combination of protective and reactive groups makes it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C22H15Br2NO4 |
|---|---|
Poids moléculaire |
517.2 g/mol |
Nom IUPAC |
3,5-dibromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H15Br2NO4/c23-12-9-17(21(26)27)20(19(24)10-12)25-22(28)29-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-10,18H,11H2,(H,25,28)(H,26,27) |
Clé InChI |
XESWZNZRYDPKRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4Br)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


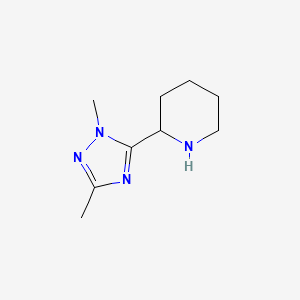
![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)
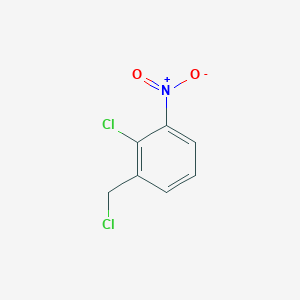
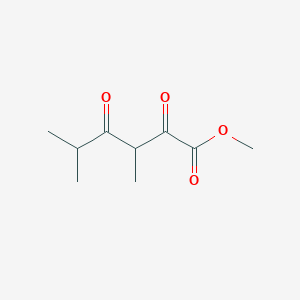

![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)
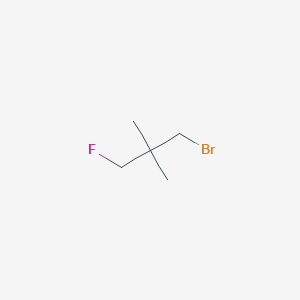
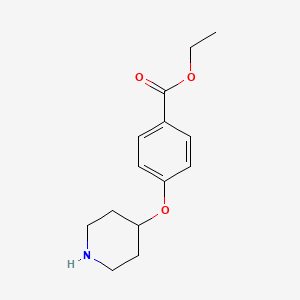
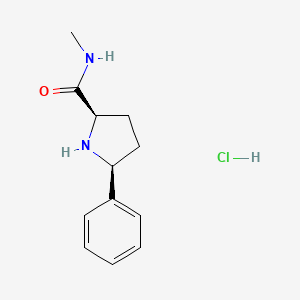
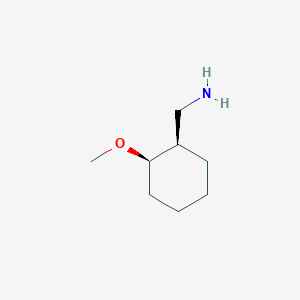

![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
